molecular formula C7H12Cl2 B15211015 (Dichloromethyl)cyclohexane CAS No. 24099-71-6

(Dichloromethyl)cyclohexane

Cat. No.: B15211015
CAS No.: 24099-71-6
M. Wt: 167.07 g/mol
InChI Key: WUIZXVIJYDEKPU-UHFFFAOYSA-N
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Description

(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanol.

    Reduction: Formation of methylcyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(Dichloromethyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.

    Cyclohexane: The parent compound without the dichloromethyl substitution.

    Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.

Properties

CAS No.

24099-71-6

Molecular Formula

C7H12Cl2

Molecular Weight

167.07 g/mol

IUPAC Name

dichloromethylcyclohexane

InChI

InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

WUIZXVIJYDEKPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(Cl)Cl

Origin of Product

United States

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